Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone
Description
Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzo[d]thiazole scaffold linked to a 3,3-difluoropyrrolidine moiety via a ketone bridge. The benzo[d]thiazole core is known for its role in medicinal chemistry, contributing to binding interactions with biological targets such as kinases and receptors . The 3,3-difluoropyrrolidine group enhances metabolic stability compared to non-fluorinated analogs, as fluorination reduces susceptibility to oxidative degradation .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(3,3-difluoropyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2OS/c13-12(14)3-4-16(6-12)11(17)8-1-2-9-10(5-8)18-7-15-9/h1-2,5,7H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLSFCZMRBDGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone with structurally related analogs from the evidence:
Key Observations:
- Fluorination Impact: The target compound’s 3,3-difluoropyrrolidine group likely improves metabolic stability over non-fluorinated analogs like 7q or 7t, which lack such modifications .
- Thermal Properties : The high melting point of 7t (237.7–239.1°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to other analogs, which may influence formulation strategies .
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability: The 3,3-difluoropyrrolidine group in the target compound may resist oxidative metabolism, a common issue for non-fluorinated pyrrolidines (e.g., CP-93,393, which undergoes pyrimidine ring cleavage and hydroxylation) .
- Conjugation Pathways : Analogs like 7q–7t, lacking fluorination, are more prone to phase II metabolism (glucuronidation/sulfation), as seen in CP-93,393 metabolites .
Biological Activity
Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone is a compound belonging to the benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, synthesizing information from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a pyrrolidine moiety that is substituted with difluoromethyl groups. This unique structure contributes to its potential biological applications, particularly in medicinal chemistry.
Biological Activities
1. Antimicrobial Properties
Benzothiazole derivatives have been studied for their antimicrobial effects. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain benzothiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating their potential as therapeutic agents against infections .
2. Anticancer Activity
The compound has been investigated for its anticancer properties. A study highlighted that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential as a chemotherapeutic agent.
3. Anti-inflammatory Effects
Research indicates that benzothiazole compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests a possible application in treating inflammatory diseases . The exact mechanisms through which this compound exerts these effects require further investigation.
The biological activity of this compound is thought to involve interactions with specific biological targets. For example, certain studies have identified that benzothiazole derivatives can act as metal ion chelators, which may enhance their efficacy in reactivating zinc-deficient p53 mutants in cancer therapy . The ability to bind transition metals could play a crucial role in its biological effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
